6-methoxy-1,7-naphthyridin-4(1H)-one
CAS No.: 952059-64-2
Cat. No.: VC2834293
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 952059-64-2 |
---|---|
Molecular Formula | C9H8N2O2 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | 6-methoxy-1H-1,7-naphthyridin-4-one |
Standard InChI | InChI=1S/C9H8N2O2/c1-13-9-4-6-7(5-11-9)10-3-2-8(6)12/h2-5H,1H3,(H,10,12) |
Standard InChI Key | IZNOIEBRRPDYSG-UHFFFAOYSA-N |
SMILES | COC1=NC=C2C(=C1)C(=O)C=CN2 |
Canonical SMILES | COC1=NC=C2C(=C1)C(=O)C=CN2 |
Introduction
Chemical Structure and Properties
6-methoxy-1,7-naphthyridin-4(1H)-one possesses a distinctive molecular structure that influences its chemical behavior and potential applications. The compound's core consists of a naphthyridine ring system with strategically positioned nitrogen atoms that affect its electronic distribution and reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (carbonyl) groups creates an interesting electronic profile that contributes to its chemical versatility.
Molecular Identification and Physical Properties
The compound is uniquely identified through various chemical descriptors and exhibits specific physical properties as outlined in Table 1.
The compound's structure features a bicyclic system with a methoxy substituent that increases electron density at the 6-position, while the carbonyl group at position 4 creates an electron-withdrawing effect. This electronic arrangement influences its reactivity patterns and potential interactions with biological targets.
Chemical Reactivity
The structural features of 6-methoxy-1,7-naphthyridin-4(1H)-one enable various chemical transformations that can be exploited for derivatization and functional group modifications.
Oxidation Reactions
The methoxy group at position 6 can undergo oxidation reactions to form a hydroxyl group. This transformation typically requires oxidizing agents such as potassium permanganate or chromium trioxide under appropriate conditions. The resulting hydroxyl derivative would exhibit different hydrogen bonding capabilities and altered electronic properties.
Reduction Reactions
The keto group at position 4 represents a prime site for reduction chemistry. Treatment with reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl to a hydroxyl group. This structural modification significantly alters the compound's three-dimensional arrangement and potential interactions with biological targets.
Substitution Reactions
The methoxy group can serve as a leaving group under specific conditions, enabling nucleophilic substitution reactions. Various nucleophiles can replace the methoxy group to create derivatives with modified properties. Additionally, the N-H position provides another site for potential functionalization through alkylation or acylation reactions.
Comparison with Similar Compounds
Comparing 6-methoxy-1,7-naphthyridin-4(1H)-one with structurally related compounds provides valuable insights into how subtle structural variations affect chemical and biological properties.
Structural Analogs and Isomers
Table 2 presents a comparison between 6-methoxy-1,7-naphthyridin-4(1H)-one and related naphthyridine derivatives, highlighting key structural differences.
Structure-Activity Relationships
The positioning of nitrogen atoms in the naphthyridine core significantly influences electronic distribution and potential biological activities . The 1,7-naphthyridine arrangement in 6-methoxy-1,7-naphthyridin-4(1H)-one creates a distinct electronic profile compared to its 1,5- or 1,8-isomers. Additionally, the nature and position of substituents (methoxy, carbonyl, etc.) further modulate reactivity patterns and interactions with biological targets.
Future Research Directions
Current knowledge about 6-methoxy-1,7-naphthyridin-4(1H)-one suggests several promising avenues for future investigation.
Synthetic Methodology Development
Further research could focus on developing efficient, scalable synthetic routes specifically tailored for 6-methoxy-1,7-naphthyridin-4(1H)-one. Optimization of reaction conditions, exploration of alternative precursors, and investigation of catalytic methods could enhance synthetic accessibility.
Comprehensive Biological Evaluation
Systematic biological screening of 6-methoxy-1,7-naphthyridin-4(1H)-one against various targets would provide valuable information about its pharmacological profile. Based on activities observed in related naphthyridines, testing could focus on antimicrobial, anticancer, and neurological applications.
Structure Modification Studies
The development of libraries of 6-methoxy-1,7-naphthyridin-4(1H)-one derivatives through strategic modification of substituents could yield compounds with enhanced properties. Structure-activity relationship studies would help identify optimal substitution patterns for specific applications.
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